molecular formula C10H10N2 B3060454 3,4-Dimethylcinnoline CAS No. 3929-83-7

3,4-Dimethylcinnoline

Cat. No. B3060454
CAS RN: 3929-83-7
M. Wt: 158.2 g/mol
InChI Key: FNBCNZVYOVGSRD-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting point : Approximately °C.

Scientific Research Applications

Antibacterial and Antifungal Properties

3,4-Dimethylcinnoline derivatives demonstrate notable antibacterial and antifungal activities. The synthesis of new 3-acetylcinnolines and cinnolinyl thiazole derivatives, including 3-acetyl-4,8-dimethylcinnoline, have shown potential as antibacterial and antifungal agents. 4,7-dimethyl-3-acetylcinnoline, in particular, has emerged as a promising antibacterial agent (Narayana et al., 2006).

Application in M4 Positive Allosteric Modulator Chemotypes

Research in 2019 highlighted the use of a 3,4-dimethylcinnoline carboxamide core in the development of M4 positive allosteric modulator (PAM) chemotypes. This novel core replaced a previous series suffering from high hepatic clearance and protein binding issues, indicating an improvement in pharmacokinetic profiles (Temple et al., 2019).

Synthesis of Cinnoline Derivatives

The synthesis of cinnoline derivatives, such as cinnoline-3,4-dicarbonitrile and -dicarboxylic acid, from 3,4-dimethylcinnoline, highlights its role in chemical synthesis and the development of new compounds. This work demonstrates the flexibility and utility of 3,4-dimethylcinnoline in synthetic chemistry (Ames & Bull, 1981).

Novel Synthesis Approaches

3,4-Dimethylcinnoline is also central to novel synthesis approaches of the cinnoline ring system. Efficient syntheses of 3-mono or 3,4-disubstituted cinnolines from specific organoiron(cyclopentadienyl) complexes have been achieved, expanding the range of methods available for creating cinnoline-based compounds (Sutherland et al., 1988).

Photophysical and Spectroscopic Studies

3,4-Dimethylcinnoline derivatives have been studied for their photophysical and spectroscopic properties. For instance, research into the electronic structure of Re(I) tricarbonyl complexes containing various substituted phenanthroline ligands, including 3,4-dimethyl derivatives, provides insights into their potential applications in materials science and molecular electronics (Villegas et al., 2005).

Stability under Stressful Conditions

Studies on the stability of pharmaceutical substances under stressful conditions, involving derivatives of 3,4-dimethylcinnoline, are crucial for pharmaceutical development. This research informs the stability and potential degradation pathways of these compounds (Gendugov et al., 2021).

properties

IUPAC Name

3,4-dimethylcinnoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-8(2)11-12-10-6-4-3-5-9(7)10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBCNZVYOVGSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC2=CC=CC=C12)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344039
Record name 3,4-Dimethylcinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3929-83-7
Record name 3,4-Dimethylcinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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